molecular formula C14H18O3 B13218972 Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate

Cat. No.: B13218972
M. Wt: 234.29 g/mol
InChI Key: MEGHJRVFVDFBOZ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate can be synthesized through various methods. One common route involves the reaction of ethyl acetoacetate with o-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate involves its reactivity as a β-keto ester. The compound can participate in various chemical reactions due to the presence of both the ketone and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(m-tolyl)propanoate
  • Ethyl 3-oxo-3-(p-tolyl)propanoate
  • Ethyl 2-(2-methylbenzoyl)acetate

Uniqueness

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is unique due to the presence of the o-tolyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its applications in various fields.

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈O₃. Its structure includes a propanoate backbone with a ketone functional group and an o-tolyl group, which contributes to its hydrophobic characteristics. The presence of two methyl groups at the 2-position enhances its reactivity and potential utility in various applications, particularly in organic synthesis and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for efficient production in laboratory settings, making it accessible for further biological studies. The synthetic routes often focus on maintaining the integrity of the ketone and ester functional groups while introducing the aromatic moiety.

1. Interaction with Biological Targets

Preliminary investigations into the biological activity of this compound suggest that it may interact with various enzymes involved in metabolic pathways. These interactions could influence drug metabolism and efficacy, making it a candidate for further exploration in drug design.

2. Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of microorganisms, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects.

3. Anticancer Potential

The compound's structural features may confer anticancer properties as well. A study highlighted that certain derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines . This raises the possibility that this compound could be developed as a novel anticancer agent.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

  • Anticancer Activity : In vitro studies demonstrated that compounds with similar functional groups induced apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). The effectiveness was measured using MTT assays to assess cell viability after treatment with various concentrations of these compounds .
  • Antimicrobial Studies : Compounds exhibiting structural similarities showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₄H₁₈O₃Ketone adjacent to aromatic ringPotential antimicrobial/anticancer
Ethyl 3-oxo-3-(m-tolyl)propanoateC₁₃H₁₈O₃Lacks one methyl group; simpler structureModerate antimicrobial
Methyl 3-oxo-3-(o-tolyl)propanoateC₁₂H₁₄O₃Methyl ester variant; different esterificationLimited activity

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-(2-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3

InChI Key

MEGHJRVFVDFBOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1C

Origin of Product

United States

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